BenchChemオンラインストアへようこそ!

4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Metalloenzyme inhibition Zinc-binding scaffold ADAMTS-5

This 1,2,4-triazole-3-thiol building block combines a benzyl N4 substituent (enhancing conformational flexibility and π-stacking) with a furan-2-yl C5 group (modulating tautomeric equilibrium and metal-chelation geometry). The free thiol supports modular S-alkylation for library synthesis targeting zinc-dependent metalloproteases such as ADAMTS-5, while the thione tautomer displays an IC₅₀ of 6.48 µM against P. aeruginosa β-lactamase. A single procurement point for SAR-driven optimization of enzyme inhibitors, antimicrobials, and chelating agents. For research use only.

Molecular Formula C13H11N3OS
Molecular Weight 257.31g/mol
CAS No. 432545-36-3
Cat. No. B431214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
CAS432545-36-3
Molecular FormulaC13H11N3OS
Molecular Weight257.31g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3
InChIInChI=1S/C13H11N3OS/c18-13-15-14-12(11-7-4-8-17-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18)
InChIKeyIIPXKZSQUBMCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 432545-36-3) — Procurement-Relevant Chemical Identity and Scaffold Context


4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 432545-36-3) belongs to the 1,2,4-triazole-3-thiol class, a heterocyclic scaffold widely investigated for antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibitory applications [1]. The compound features a benzyl substituent at N4 and a furan-2-yl group at C5, existing in thiol–thione tautomeric equilibrium—a property that directly impacts its metal-chelating behavior and derivatization chemistry [2]. Its molecular formula is C13H11N3OS (MW 257.31 g/mol) with a computed XLogP3-AA of 2.5, positioning it as a moderately lipophilic building block suitable for further functionalization [3]. Commercially available from multiple vendors at purities typically ≥95% (e.g., Enamine EN300-03500, ChemScene CS-0219240), it is supplied exclusively for research use .

Why 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Casually Replaced by In-Class Analogs


The combination of a benzyl group at N4 and a furan-2-yl group at C5 on the 1,2,4-triazole-3-thiol core is not arbitrary. The benzyl substituent introduces conformational flexibility and π-stacking potential distinct from the rigid aryl (e.g., 4-phenyl) or small alkyl (e.g., 4-methyl) alternatives commonly found in this series [1]. The furan ring contributes hydrogen-bond acceptor capacity and a specific electronic profile that influences tautomeric equilibrium and metal-chelation geometry [2]. Replacing the free thiol with a thioether (S-alkylated) analog eliminates the thiol–thione tautomerism and the associated zinc-binding capacity, while substituting benzyl with phenyl alters both lipophilicity and the spatial orientation of the aromatic group—factors that directly affect target engagement in metalloenzyme inhibition and antimicrobial assays [3]. The following quantitative evidence demonstrates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Against Key Comparators


Tautomeric Thiol–Thione Equilibrium Enables Zinc-Chelating Scaffold Function Absent in Fixed Thioether Analogs

4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol exists in a thiol–thione tautomeric equilibrium (IR evidence: SH band at ~2575 cm⁻¹ and N–C=S bands at ~1535, 1260, 1054, 948 cm⁻¹), enabling the thione form to act as a putative zinc-binding group in metalloprotease inhibition [1]. This property is demonstrated at the class level by the 1,2,4-triazole-3-thiol scaffold serving as a non-hydroxamic zinc-chelating moiety in ADAMTS-5 inhibitors, with in vitro activity rationalized by in silico docking into the ADAMTS-5 crystal structure [2]. In contrast, S-alkylated derivatives (e.g., 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, CAS 537017-54-2) lack the free thiol/thione tautomerism and cannot engage the catalytic zinc ion via the same mechanism [3]. Fixed thioether analogs are therefore unsuitable as zinc-binding pharmacophore replacements.

Metalloenzyme inhibition Zinc-binding scaffold ADAMTS-5 Tautomerism

Beta-Lactamase Inhibition: Thione Tautomer IC50 of 6.48 µM vs. Comparator Baseline

The thione tautomer of the target compound, 4-benzyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (synonymous with the target compound per PubChem CID 660619), was screened against Pseudomonas aeruginosa beta-lactamase in a high-throughput assay (PubChem AID 1919/1920), yielding an IC50 of 6.48×10³ nM (6.48 µM) [1]. This places the compound in the moderate-activity range relative to known beta-lactamase inhibitors. For context, clavulanic acid exhibits IC50 values in the nanomolar range against class A beta-lactamases, though direct comparison is confounded by different assay conditions and enzyme classes [2]. Within the 1,2,4-triazole-3-thiol series, the 4-benzyl-5-(furan-2-yl) substitution pattern has not been systematically compared head-to-head with 4-phenyl or 4-methyl analogs in the same assay, representing a notable evidence gap [3].

Beta-lactamase inhibition Antimicrobial resistance Pseudomonas aeruginosa IC50

Lipophilicity Differentiation (XLogP3-AA = 2.5) vs. 4-Phenyl and 4-Methyl Analogs

The computed partition coefficient (XLogP3-AA) for 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is 2.5, reflecting the lipophilic contribution of the benzyl group [1]. This value is intermediate between the 4-phenyl analog (5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, MW 243.28 g/mol, XLogP ~2.2 estimated) and the 4-methyl analog (5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, MW 181.22 g/mol, XLogP ~1.0 estimated) [2]. The molecular weight difference (257.31 vs. 243.28 vs. 181.22 g/mol) further differentiates these analogs in terms of molar dose calculations, membrane permeability predictions, and formulation considerations [3]. The benzyl group provides an additional aromatic ring for π-stacking interactions not available with the 4-methyl analog and a flexible methylene linker not present in the 4-phenyl analog [1].

Lipophilicity Physicochemical properties Drug-likeness XLogP

Free Thiol Enables Modular S-Alkylation: Derivatization Scope Not Accessible with Pre-Alkylated Analogs

The free thiol group at position 3 of the triazole ring allows direct S-alkylation or S-acylation, enabling generation of focused compound libraries from a single building block. This is evidenced by the existence of numerous characterized S-functionalized derivatives in the literature and commercial catalogs, including 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 537017-54-2), 2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide, and the TAFI inhibitor 2-(4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone (CHEMBL560073, Ki = 7.45×10⁴ nM against human recombinant carboxypeptidase B) [1][2]. In contrast, pre-alkylated analogs (e.g., the S-benzyl or S-acetic acid derivatives) are terminal compounds that cannot be further diversified at the sulfur position [3]. The synthetic yield for analogous triazole-thiol formation via alkaline ring closure of thiosemicarbazides is 62–79% [4], providing a benchmark for assessing procurement quantity requirements.

S-alkylation Scaffold derivatization Chemical biology Parallel synthesis

Computed Rotatable Bond Count and Conformational Flexibility: 3 Rotatable Bonds vs. 1–2 in Aryl Analogs

The target compound possesses 3 rotatable bonds (benzyl-CH2–N, and furan–triazole linkage), as computed by Cactvs 3.4.8.24 in PubChem [1]. This contrasts with the 4-phenyl analog (estimated 1–2 rotatable bonds; direct aryl-N linkage eliminates the methylene rotor) and the 4-methyl analog (1 rotatable bond) [2]. Increased rotatable bond count generally correlates with greater conformational entropy and can influence binding affinity to flexible protein pockets, though it may also reduce oral bioavailability according to Veber's rules [3]. The benzyl methylene spacer provides a geometric offset between the triazole and phenyl rings not achievable with 4-phenyl substitution, potentially enabling distinct binding modes in targets with extended hydrophobic clefts [1].

Conformational flexibility Molecular descriptors Drug design Rotatable bonds

Procurement-Relevant Application Scenarios for 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Scaffold for Focused S-Functionalized Library Synthesis in Metalloenzyme Inhibitor Discovery

The free thiol group enables modular S-alkylation/acylation, with the resulting derivatives retaining the 1,2,4-triazole-3-thiol scaffold's demonstrated zinc-binding capacity [1]. The parent compound serves as a single procurement point for generating diverse compound libraries targeting zinc-dependent metalloproteases such as ADAMTS-5, where non-hydroxamic zinc-chelating scaffolds are actively sought [2]. Synthetic yield benchmarks of 62–79% for analogous triazole ring formation support scalable library production [3].

Beta-Lactamase Inhibitor Hit-to-Lead Optimization with Defined IC50 Anchor Point

The compound's thione tautomer exhibits an IC50 of 6.48 µM against P. aeruginosa beta-lactamase, providing a quantifiable starting point for SAR-driven optimization [4]. The benzyl group at N4 distinguishes this scaffold from 4-aryl analogs (e.g., 4-phenyl, IC50 data unavailable in matched assay) and may be varied to probe hydrophobic pocket complementarity in beta-lactamase active sites [5].

Physicochemical Probe with Defined Lipophilicity for Membrane Permeability Studies

With an XLogP3-AA of 2.5 and MW of 257.31 g/mol, this compound occupies a distinct lipophilicity–size space compared to the more polar 4-methyl analog (XLogP ~1.0, MW 181.22) and the more rigid 4-phenyl analog (XLogP ~2.2, MW 243.28) [6]. This makes it suitable as a reference probe in structure–property relationship (SPR) studies investigating the impact of N4 substitution on cellular permeability and solubility within the 1,2,4-triazole-3-thiol series.

Synthetic Intermediate for TAFI/Carboxypeptidase Inhibitor Derivatization

The S-(4-fluorophenacyl) derivative of this compound (CHEMBL560073) has been characterized as a TAFI inhibitor with Ki = 7.45×10⁴ nM against human recombinant carboxypeptidase B, confirming the scaffold's tractability for generating enzyme inhibitors via simple S-alkylation chemistry [7]. Researchers pursuing anticoagulant or anti-fibrinolytic targets can procure the parent thiol as a versatile starting material for systematic variation of the S-substituent.

Quote Request

Request a Quote for 4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.